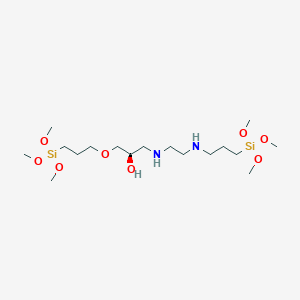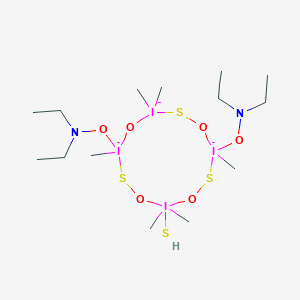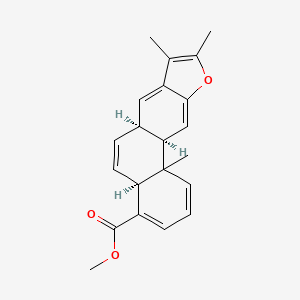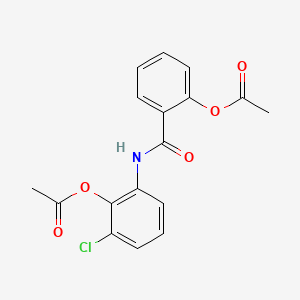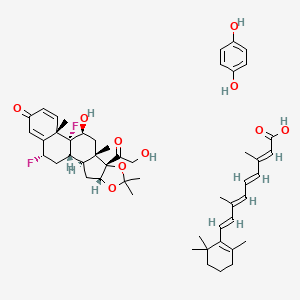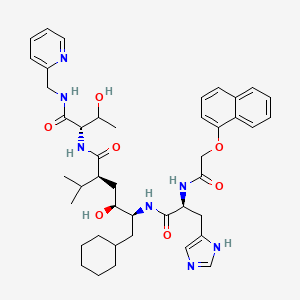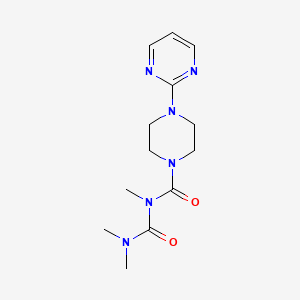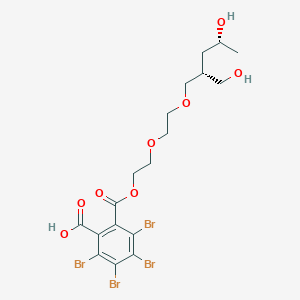
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester is a complex organic compound known for its unique chemical properties and applications. This compound is a derivative of benzenedicarboxylic acid, with multiple bromine atoms and ester groups, making it a valuable substance in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester involves multiple steps, starting with the bromination of benzenedicarboxylic acid. The brominated intermediate is then subjected to esterification reactions with diethylene glycol and propylene glycol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or crystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various derivatives of benzenedicarboxylic acid, such as alcohols, carboxylic acids, and substituted esters .
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its bromine atoms and ester groups. These interactions can lead to various biochemical and chemical effects, such as inhibition of enzyme activity or modification of molecular structures. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol .
- Bis(2-ethylhexyl) tetrabromophthalate .
- 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate .
Uniqueness
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester stands out due to its specific ester groups and the presence of multiple bromine atoms, which confer unique chemical properties and reactivity. These characteristics make it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Propiedades
Número CAS |
74113-75-0 |
|---|---|
Fórmula molecular |
C18H22Br4O8 |
Peso molecular |
686.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromo-6-[2-[2-[(2R,4R)-4-hydroxy-2-(hydroxymethyl)pentoxy]ethoxy]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H22Br4O8/c1-9(24)6-10(7-23)8-29-3-2-28-4-5-30-18(27)12-11(17(25)26)13(19)15(21)16(22)14(12)20/h9-10,23-24H,2-8H2,1H3,(H,25,26)/t9-,10-/m1/s1 |
Clave InChI |
CCOUQKLDXCJLRZ-NXEZZACHSA-N |
SMILES isomérico |
C[C@H](C[C@H](CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
SMILES canónico |
CC(CC(CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


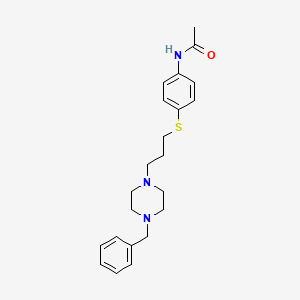
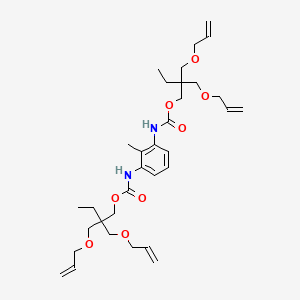
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
